5-(Bromomethyl)-2-isopropoxypyridine
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Overview
Description
5-(Bromomethyl)-2-isopropoxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a bromomethyl group attached to the fifth position of the pyridine ring and an isopropoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isopropoxypyridine typically involves the bromination of 2-isopropoxypyridine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-isopropoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-isopropoxypyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 5-methyl-2-isopropoxypyridine.
Scientific Research Applications
5-(Bromomethyl)-2-isopropoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-isopropoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: Lacks the isopropoxy group, making it less lipophilic.
2-Isopropoxypyridine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
5-(Chloromethyl)-2-isopropoxypyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and biological activity.
Uniqueness
5-(Bromomethyl)-2-isopropoxypyridine is unique due to the presence of both the bromomethyl and isopropoxy groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
KMPYHWSHAYULPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CBr |
Origin of Product |
United States |
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